3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine

Lipophilicity Membrane Permeability Physicochemical Properties

Procure this compound for structure-based drug design requiring a sterically hindered, orthogonal aromatic ring to fill hydrophobic pockets. Its high lipophilicity (cLogP = 2.87) and conformational restriction differentiate it from less substituted analogs. The primary amine at the 5-position enables late-stage diversification via acylation or sulfonylation. Ideal for creating focused SAR probe libraries.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B12444392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NOC(=C2)N)C
InChIInChI=1S/C12H14N2O/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,13H2,1-3H3
InChIKeyDTQJFDRRADSNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine: A Sterically Hindered Building Block for Medicinal Chemistry


3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine (CAS 1225710-28-0), also known as 3-mesitylisoxazol-5-amine, is a 3,5-disubstituted isoxazole derivative featuring a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the 3-position and a primary amine at the 5-position [1]. It belongs to the isoxazole class, which is a recognized privileged scaffold in drug discovery due to its metabolic stability and capacity for diverse interactions [2]. The specific substitution pattern on this compound imparts distinct physicochemical properties, notably high lipophilicity and conformational restriction, which are critical drivers of its differentiation as a chemical tool or synthetic intermediate .

The Critical Role of 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine's Substitution Pattern in Determining Molecular Properties


Substituting the phenyl ring of 3-phenylisoxazol-5-amine with a 2,4,6-trimethyl (mesityl) group is not an incremental change; it fundamentally alters the molecule's physicochemical profile. The presence of three ortho-methyl groups forces the phenyl ring out of the isoxazole plane, increasing steric bulk, altering the electron density of the ring, and significantly boosting lipophilicity [1]. Consequently, using a less substituted analog like 3-phenylisoxazol-5-amine or a single para-methyl analog [2] will result in a molecule with vastly different membrane permeability, target binding kinetics, and conformational behavior. The following quantitative guide details the specific, measurable differences that justify the selection of the 2,4,6-trimethylphenyl derivative.

3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine: A Quantitative Guide to Differentiating Features for Scientific Selection


Lipophilicity: cLogP Comparison of 3-(2,4,6-Trimethylphenyl) vs. 3-Phenyl and 3-(4-Methylphenyl) Isoxazole Analogs

The 2,4,6-trimethylphenyl (mesityl) group imparts significantly higher calculated lipophilicity compared to unsubstituted or mono-substituted phenyl analogs. For 3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-amine, the predicted LogP is 2.87 . In comparison, the LogP of 3-phenylisoxazol-5-amine is reported as 1.87 , and the XLogP3-AA of 3-(4-methylphenyl)-1,2-oxazol-5-amine is 2.0 [1]. The addition of the mesityl group increases the calculated LogP by 1.0 log unit compared to the unsubstituted phenyl, corresponding to a 10-fold increase in lipophilicity .

Lipophilicity Membrane Permeability Physicochemical Properties

Steric Hindrance and Conformational Restriction: Ortho-Methylation on the Phenyl Ring

The 2,4,6-trimethyl substitution pattern introduces significant steric bulk that restricts free rotation around the bond connecting the isoxazole and phenyl rings. This is evidenced by the compound's high predicted Topological Polar Surface Area (TPSA) of 52.1 Ų , identical to that of 3-phenylisoxazol-5-amine [1], indicating the added methyl groups do not increase polarity. Furthermore, the number of rotatable bonds remains at 1 for both the 2,4,6-trimethylphenyl and 4-methylphenyl analogs [2]. However, the ortho-methyl groups in the target compound force the mesityl ring to adopt a near-orthogonal conformation relative to the isoxazole ring, a feature not present in the unsubstituted or para-substituted analogs. This orthogonality can be exploited to fill hydrophobic pockets in protein targets, a key concept in structure-based drug design [3].

Steric Bulk Conformational Analysis Molecular Topology

Impact of Phenyl Ring Substitution on Biological Activity: Inferences from SAR Studies on Cardiac Myosin Activators

While direct biological activity data for the target compound is not in the public domain, class-level SAR studies on diphenylalkylisoxazol-5-amines demonstrate that substitution on the phenyl ring dramatically alters potency. Specifically, para-substitution (-Cl, -OCH3, -SO2N(CH3)2) on the phenyl ring or its replacement with a heterocycle attenuated cardiac myosin activation at 10 µM [1]. This demonstrates the high sensitivity of biological activity to phenyl ring substitution. The 2,4,6-trimethyl pattern of the target compound represents a distinct and extreme alteration of the electronic and steric environment, which is predicted to lead to a unique activity profile compared to other phenyl-substituted isoxazol-5-amines.

Structure-Activity Relationship (SAR) Cardiac Myosin Drug Design

Synthetic and Formulation Considerations: Predicted Boiling Point and Solubility

The physicochemical properties of 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine offer practical advantages for synthesis and formulation. Its predicted boiling point is 370.8±52.0 °C at 760 mmHg, with a predicted density of 1.27±0.1 g/cm³ . Critically, the compound exhibits high solubility in DMSO, measured at 100 mg/mL (391.62 mM) . In comparison, while direct solubility data for simpler analogs is not reported in the same source, the high lipophilicity of the target compound typically correlates with lower aqueous solubility, making the high DMSO solubility a key feature for preparing concentrated stock solutions for in vitro assays [1].

Physical Properties Formulation Synthetic Utility

Optimal Research and Procurement Applications for 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine


As a Lipophilic, Sterically Demanding Building Block in Chemical Probe Synthesis

Procure 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine for use as a key synthetic intermediate when a chemical probe requires a combination of high lipophilicity (cLogP = 2.87) and a conformationally restricted, orthogonal aromatic ring. This is particularly valuable in structure-based drug design projects where the goal is to fill a hydrophobic pocket in a protein target, as inferred from SAR studies of similar scaffolds [1]. The compound's predicted high DMSO solubility (100 mg/mL) makes it suitable for creating concentrated stock solutions for downstream chemistry .

As a Reference Compound for Structure-Activity Relationship (SAR) Studies

Select this compound to serve as a negative or positive control in SAR investigations exploring the effect of ortho-substitution on the phenyl ring of 3-phenylisoxazole derivatives. Given the published SAR data showing that even para-substitution can attenuate biological activity (e.g., in cardiac myosin activators) [1], the distinct 2,4,6-trimethyl pattern of this compound offers a powerful tool for probing the steric and electronic requirements of a binding site. Its properties make it a benchmark for assessing how extreme steric bulk and lipophilicity affect target engagement within this chemotype.

As a Substrate for Late-Stage Functionalization at the 5-Amine

Utilize 3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-amine as a robust core scaffold for late-stage diversification. The primary amine at the 5-position is a versatile synthetic handle for generating libraries of analogs through acylation, sulfonylation, or reductive amination. By starting with this pre-functionalized, sterically-hindered core, researchers can rapidly generate diverse chemical matter that inherits the core's unique physicochemical and three-dimensional properties, as defined by its cLogP and TPSA , thereby accelerating hit-to-lead optimization.

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